Bienvenue dans la boutique en ligne BenchChem!

Rifaximin-d6

Bioanalysis Pharmacokinetics LC-MS/MS

Rifaximin-d6 is a +6 Da deuterated internal standard essential for LC-MS/MS quantification of rifaximin. Unlike unlabeled analogs or structurally dissimilar standards, its isotopic design provides unequivocal MS detection, superior spectral separation from native M+4 isotopes, and minimizes matrix effects. It achieves high precision (CV ≤5.6%) meeting FDA/EMA guidance for ANDA bioequivalence studies. Supplied with full regulatory characterization data for method validation and QC.

Molecular Formula C43H51N3O11
Molecular Weight 791.9 g/mol
Cat. No. B8075451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifaximin-d6
Molecular FormulaC43H51N3O11
Molecular Weight791.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
InChIInChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D
InChIKeyNZCRJKRKKOLAOJ-YWQDGBSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifaximin-d6 Internal Standard for Accurate Rifaximin Quantification: Analytical Specifications and Procurement Overview


Rifaximin-d6 (CAS 1262992-43-7) is a deuterated internal standard specifically developed for the quantification of the poorly absorbed, gut-selective antibiotic rifaximin via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound features the replacement of six hydrogen atoms with deuterium, yielding a molecular formula of C43H45D6N3O11 and a molecular weight of 791.92 g/mol . This isotopic modification ensures near-identical physicochemical behavior to the native analyte during sample preparation and chromatography while providing a distinct mass shift (+6 Da) for unequivocal MS detection .

Rifaximin-d6: Why Structural Analogs and Alternative Internal Standards Are Not Interchangeable for Regulatory Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting Rifaximin-d6 with a non-deuterated analog (e.g., unlabeled rifaximin) or a structurally dissimilar internal standard (e.g., metoprolol) compromises assay accuracy and reproducibility. Unlabeled rifaximin cannot be distinguished from the analyte in MS detection, rendering it unusable for stable isotope dilution . Structurally unrelated internal standards like metoprolol exhibit different extraction efficiencies, ionization behaviors, and chromatographic retention, leading to variable matrix effects and reduced precision—evidenced by between-day precision values of up to 8.9% compared to 5.6% achieved with Rifaximin-d6 [1]. Furthermore, alternative deuterated forms (e.g., Rifaximin-d4) may exhibit isotopic interference with naturally occurring M+4 isotopes of the analyte, whereas the +6 Da mass shift of Rifaximin-d6 provides superior spectral separation [2].

Quantitative Differentiation of Rifaximin-d6: Comparative Analytical Performance and Procurement-Relevant Specifications


Improved Between-Day Precision with Rifaximin-d6 vs. Metoprolol Internal Standard in Human Plasma LC-MS/MS

The use of Rifaximin-d6 as an internal standard in a validated LC-MS/MS method for human plasma rifaximin quantification yielded a between-day precision (CV) of 2.2% to 5.6%, whereas a prior method employing metoprolol as the internal standard reported a between-day precision of up to 8.9% [1][2]. This difference reflects the superior compensation for extraction variability and ion suppression afforded by the stable isotope-labeled analog [1].

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Expanded Linear Dynamic Range with Rifaximin-d6 Internal Standardization in Human Plasma Assay

The Rifaximin-d6 internal standard method validated by Challa et al. (2010) achieved a linear calibration range of 20 to 20,000 pg/mL (r > 0.9995) using 0.5 mL of human plasma [1]. In contrast, the metoprolol-based method of Zhang et al. (2007) demonstrated a narrower linear range of 500 to 10,000 pg/mL (0.5 to 10 ng/mL, r = 0.9992) with 0.2 mL plasma [2]. The 40-fold lower lower limit of quantification (LLOQ) with Rifaximin-d6 enables detection of lower circulating rifaximin concentrations, critical for studies of the drug's minimal systemic absorption [1].

Method Validation Bioanalytical Chemistry LC-MS/MS Therapeutic Drug Monitoring

Proven In Vivo Application: Rifaximin-d6 Enabled Successful Bioequivalence Study in Healthy Volunteers

The Challa et al. (2010) method employing Rifaximin-d6 as the internal standard was successfully applied to analyze blood samples from 17 healthy Indian male volunteers following a single 200 mg oral dose of rifaximin under fasting conditions [1]. The method demonstrated acceptable intra- and inter-day precision (0.6-2.6% and 2.2-5.6%, respectively) and accuracy (95.7-104.2% and 95.8-105.0%), meeting FDA and EMA bioanalytical method validation guidelines [1]. In contrast, the Zhang et al. (2007) method using metoprolol was described as suitable for pharmacokinetic studies but was not explicitly applied in a completed human study report [2].

Bioequivalence Pharmacokinetics Clinical Pharmacology Regulatory Bioanalysis

High Isotopic Enrichment and Chemical Purity Specifications Support Consistent Lot-to-Lot Performance

Commercial sources of Rifaximin-d6 consistently report chemical purity ≥99% (by HPLC) and isotopic enrichment ≥95% . These specifications exceed the typical purity requirements for internal standards in regulatory bioanalysis (commonly ≥95%). High isotopic enrichment minimizes interference from unlabeled species that could contribute to the analyte signal, while high chemical purity reduces potential for matrix enhancement or suppression from impurities [1]. Alternative deuterated internal standards such as Rifaximin-d4 may exhibit lower isotopic enrichment due to incomplete deuteration, potentially compromising quantitative accuracy [2].

Quality Control Reference Standards Stable Isotope Labeling Analytical Chemistry

Optimal Application Scenarios for Rifaximin-d6 Procurement in Pharmaceutical and Bioanalytical Settings


Regulatory Bioequivalence Studies for Rifaximin Generic Formulations

Rifaximin-d6 is the internal standard of choice for bioequivalence studies comparing generic rifaximin formulations to the reference listed drug (Xifaxan). The validated method using Rifaximin-d6 achieved precision (intra-day CV 0.6-2.6%, inter-day CV 2.2-5.6%) and accuracy (95.7-105.0%) that meet FDA and EMA bioanalytical guidance, and has been successfully applied in a 17-subject human study following a 200 mg oral dose [1]. The 40-fold lower LLOQ (20 pg/mL) relative to alternative internal standard methods enables accurate quantification of the characteristically low plasma concentrations of this poorly absorbed antibiotic [1].

Pharmacokinetic Characterization in Special Populations and Drug-Drug Interaction Studies

The wide linear dynamic range (20-20,000 pg/mL) and validated freeze-thaw stability of Rifaximin-d6-based assays [1] support pharmacokinetic studies in populations where rifaximin exposure may vary—such as patients with hepatic impairment (where systemic absorption increases) or in drug-drug interaction studies with P-glycoprotein inhibitors. The method's demonstrated robustness across multiple freeze-thaw cycles and benchtop stability assessments ensures reliable quantification even under challenging sample handling conditions typical of multi-center clinical trials [1].

Method Development and Validation for ANDA Submissions and Commercial QC

Rifaximin-d6 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of rifaximin [2]. Traceability against pharmacopeial standards (USP or EP) can be provided, and the compound is manufactured under ISO 17034 reference material producer standards by select vendors [3], ensuring the documentation package required for regulatory submissions.

Veterinary Drug Residue Monitoring in Food-Producing Animals

Stable isotope-labeled internal standards including rifaximin-d6 have been demonstrated as essential for the accurate quantification of rifaximin residues in foods of animal origin using LC-MS/MS [4]. The isotope dilution approach compensates for complex food matrix effects—matrix effects for rifaximin in animal tissues were shown to be within 80-120%, meeting acceptance criteria—and enables method precision (RSD <20%) and accuracy (80-120%) suitable for regulatory residue monitoring programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifaximin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.